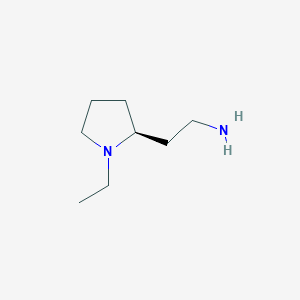

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine

CAS No.:

Cat. No.: VC14428522

Molecular Formula: C8H18N2

Molecular Weight: 142.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H18N2 |

|---|---|

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | 2-[(2S)-1-ethylpyrrolidin-2-yl]ethanamine |

| Standard InChI | InChI=1S/C8H18N2/c1-2-10-7-3-4-8(10)5-6-9/h8H,2-7,9H2,1H3/t8-/m0/s1 |

| Standard InChI Key | SEYURSMOEWBZSA-QMMMGPOBSA-N |

| Isomeric SMILES | CCN1CCC[C@H]1CCN |

| Canonical SMILES | CCN1CCCC1CCN |

Introduction

Chemical and Structural Properties

(S)-2-(1-Ethylpyrrolidin-2-yl)ethanamine possesses a molecular formula of C₈H₁₈N₂ and a molecular weight of 142.24 g/mol. Its IUPAC name is (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine, reflecting the ethyl substitution on the pyrrolidine nitrogen and the ethanamine side chain at the second position. The compound’s chirality arises from the stereogenic center at the pyrrolidine ring’s second carbon, which influences its reactivity and biological interactions .

Key Structural Features:

-

Pyrrolidine Ring: A five-membered saturated ring with nitrogen at position 1, contributing to basicity and conformational rigidity.

-

Ethyl Group: Enhances steric bulk compared to methyl-substituted analogues, potentially altering binding affinities in biological systems .

-

Ethanamine Side Chain: A primary amine that participates in hydrogen bonding and salt formation, critical for pharmacological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| IUPAC Name | (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine |

| Chiral Centers | 1 (C2 of pyrrolidine) |

| Boiling Point (Predicted) | ~220–230°C |

| Water Solubility | Moderate (amine hydrophilicity) |

The InChI and SMILES representations further clarify its stereochemistry:

-

InChI:

InChI=1S/C8H18N2/c1-2-10-6-4-3-5-8(10)7-9/h8H,2-7,9H2,1H3/t8-/m0/s1 -

SMILES:

CCN1[C@@H](CCCN1)CCN

Synthesis and Manufacturing

The synthesis of (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine typically involves multi-step routes emphasizing chiral resolution or asymmetric catalysis. A common strategy includes:

Key Synthetic Routes

-

Reductive Amination:

-

Asymmetric Hydrogenation:

-

Enzymatic Resolution:

Industrial-Scale Production

Industrial processes prioritize cost efficiency and enantiomeric purity. Continuous-flow reactors and immobilized catalysts are employed to enhance yield and reduce waste . For example, a patent detailing pyrrolidine derivatives highlights the use of continuous hydrogenation and crystallization-driven resolution to achieve >99% enantiomeric excess .

Applications in Scientific Research

Pharmaceutical Development

Chiral amines like (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine serve as intermediates in drug synthesis, particularly for:

-

Neurological Agents: Structural similarity to serotonin receptor ligands suggests potential modulation of 5-HT receptors, implicated in temperature regulation and mood disorders .

-

Antiviral Compounds: Pyrrolidine derivatives are explored for protease inhibition in viral replication cycles .

Asymmetric Catalysis

The compound’s chiral center makes it a candidate for catalytic applications:

-

Chiral Ligands: Coordinating with transition metals to facilitate enantioselective reactions (e.g., hydrogenation of ketones) .

-

Organocatalysis: Acting as a Brønsted base in aldol or Mannich reactions .

Biological Activity and Mechanism

While direct studies on (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine are sparse, its mechanism can be extrapolated from related amines:

Receptor Interactions

-

5-HT Receptor Modulation: Ethylpyrrolidine amines may bind to serotonin receptors (e.g., 5-HT₁A), altering second-messenger systems like cAMP .

-

Enzyme Inhibition: Primary amine groups can chelate metal ions in enzymes, potentially inhibiting metalloproteases or monoamine oxidases .

Pharmacokinetics

-

Absorption/Distribution: Moderate lipid solubility due to the ethyl group enhances blood-brain barrier penetration compared to methyl analogues.

-

Metabolism: Likely undergoes N-dealkylation via cytochrome P450 enzymes, producing inactive metabolites .

Comparison with Structural Analogues

The ethyl group in (S)-2-(1-ethylpyrrolidin-2-yl)ethanamine increases steric hindrance, potentially enhancing receptor selectivity over methyl or unsubstituted analogues.

Future Directions

Further research should prioritize:

-

In Vivo Toxicity Studies: To establish safe dosing ranges.

-

Catalytic Applications: Screening for enantioselective transformations.

-

Target Identification: High-throughput screening against biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume